7-Chloro-4-(((2-((dimethylamino)methyl)ferrocenyl)methyl)amino)quinolone
説明
Historical Development and Discovery
The conceptual foundation for ferroquine emerged in the mid-1990s when researchers began exploring organometallic approaches to overcome the growing problem of chloroquine resistance in malaria treatment. In 1994, ferroquine was originally designed by Biot and co-workers at the University of Lille, who envisioned incorporating a ferrocene unit into the basic skeleton of chloroquine to create a novel antimalarial agent. The successful synthesis of ferroquine was achieved by 1997, marking a pivotal moment in the application of organometallic chemistry to antimalarial drug development.
The historical trajectory of ferroquine development represents a systematic effort to address the limitations of existing 4-aminoquinoline antimalarials. Prior attempts to modify chloroquine through conventional organic chemistry approaches had largely failed to overcome resistance mechanisms. The introduction of the ferrocene moiety represented a paradigm shift, as researchers recognized that the unique redox properties and structural characteristics of organometallic compounds could provide novel mechanisms of action. Initial screening of ferroquine revealed its exceptional activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, establishing it as the lead compound among more than one hundred ferrocene analogues synthesized and evaluated during the research program.
The development of ferroquine was part of a broader exploration of bioorganometallic chemistry that gained momentum in the 1990s. The success of ferroquine as the first organometallic antimalarial drug validated the potential of metal-containing compounds in medicinal chemistry applications. Subsequent development efforts led to its advancement through preclinical studies and eventual entry into clinical trials, representing a significant milestone in translating organometallic research into practical therapeutic applications.
Significance in Organometallic Chemistry
Ferroquine holds exceptional significance within organometallic chemistry as the first clinically advanced organometallic drug candidate, representing a breakthrough in the application of metal-containing compounds to medicinal chemistry. The incorporation of ferrocene into the molecular structure of ferroquine demonstrates the potential for organometallic moieties to enhance the biological activity and overcome resistance mechanisms that plague conventional organic drugs. Ferrocene, with its inherent stability, excellent redox properties, and low toxicity, has emerged as an important structural core in bioorganometallic chemistry, and ferroquine represents one of its most notable medicinal applications.
The structural design of ferroquine showcases the sophisticated integration of organometallic principles with traditional pharmacophore concepts. The compound features a ferrocene group covalently flanked by a 4-aminoquinoline and a basic alkylamine, creating a unique molecular architecture that combines the antimalarial activity of quinoline derivatives with the distinctive properties of the organometallic center. This design represents a fundamental departure from conventional drug development approaches, as the ferrocene moiety contributes both electronic and structural properties that enhance the overall therapeutic profile of the compound.
The redox properties of the ferrocene center play a crucial role in the biological activity of ferroquine. The reversible one-electron redox reaction between ferrocene and ferrocenium ion, with a redox potential of approximately +0.400 volts, enables the generation of reactive oxygen species that contribute to the compound's antimalarial mechanism. This redox activity represents a novel mechanism of action that distinguishes ferroquine from traditional organic antimalarials and provides a basis for overcoming resistance mechanisms. The ability to modulate redox potentials through structural modifications has opened new avenues for drug design in organometallic chemistry.
The success of ferroquine has established ferrocene as a privileged scaffold in medicinal chemistry, inspiring the development of numerous other ferrocene-containing therapeutic agents. Research has demonstrated that ferrocene derivatives possess activities against various diseases, including parasitic, bacterial, fungal, and viral infections, as well as cancer. The versatility of ferrocene functionalization and its compatibility with biological systems have made it an attractive platform for drug development, with ferroquine serving as a proof-of-concept for the broader potential of organometallic pharmaceuticals.
Position within the 4-Aminoquinoline Compounds Family
Ferroquine occupies a unique position within the 4-aminoquinoline family of antimalarial compounds, representing a revolutionary advancement that combines the proven efficacy of this drug class with innovative organometallic chemistry. The 4-aminoquinoline family includes established antimalarial agents such as chloroquine, amodiaquine, and hydroxychloroquine, all of which share the common structural feature of an amino group at the 4-position of the quinoline ring system. These compounds have been the backbone of malaria chemotherapy for decades, demonstrating excellent bioavailability and potent antimalarial activity against susceptible parasite strains.
The structural foundation of ferroquine maintains the essential 4-aminoquinoline pharmacophore while incorporating a ferrocene moiety into the side chain, creating a hybrid molecule that retains the beneficial properties of traditional quinolines while gaining new capabilities from the organometallic component. This design strategy represents a sophisticated approach to drug development, as it preserves the established mechanism of hemozoin inhibition associated with 4-aminoquinolines while introducing additional mechanisms related to redox activity and membrane interactions. The retention of the 4-aminoquinoline core ensures that ferroquine can interact with the same molecular targets as chloroquine, while the ferrocene modification provides enhanced activity against resistant parasite strains.
| Compound | Chemical Class | Key Structural Features | Activity Against Resistant Strains |
|---|---|---|---|
| Chloroquine | 4-Aminoquinoline | Basic quinoline scaffold with diethylaminobutyl side chain | Limited activity |
| Amodiaquine | 4-Aminoquinoline | 4-Aminoquinoline with phenolic hydroxyl group | Moderate activity |
| Hydroxychloroquine | 4-Aminoquinoline | Chloroquine analogue with hydroxyl modification | Limited activity |
| Ferroquine | Organometallic 4-Aminoquinoline | 4-Aminoquinoline with ferrocene-containing side chain | High activity |
The molecular architecture of ferroquine incorporates several distinctive features that differentiate it from conventional 4-aminoquinolines. The compound exhibits planar chirality due to the presence of a 1,2-unsymmetrically substituted ferrocene moiety, although biological experiments have shown no significant differences in activities between the pure enantiomers. A strong intramolecular hydrogen bond of 2.17 Å between specific amine groups has been documented to stabilize the structure of ferroquine in both solid state and organic solutions, contributing to its distinct conformational properties compared to the more flexible side chain of chloroquine.
The comparative antimalarial activity of ferroquine against various Plasmodium falciparum strains demonstrates its superior performance within the 4-aminoquinoline family. Testing on sixteen different laboratory strains and multiple field isolates from various geographic regions has consistently shown that ferroquine maintains high activity against chloroquine-resistant parasites, with only minor cross-resistance observed. This exceptional performance against resistant strains positions ferroquine as a next-generation member of the 4-aminoquinoline family, capable of addressing the primary limitation that has rendered many traditional compounds ineffective in current malaria treatment scenarios.
特性
CAS番号 |
185055-67-8 |
|---|---|
分子式 |
C23H24ClFeN3 |
分子量 |
433.8 g/mol |
IUPAC名 |
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2 |
InChIキー |
DDENDDKMBDTHAX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SR-97193; SSR-97193; SR97193; SSR97193; SR 97193; SSR 97193 |
製品の起源 |
United States |
準備方法
Aldehyde Formation and Oxime Condensation
The synthesis begins with the oxidation of (dimethylamino)methyl-ferrocene to 1-[(dimethylamino)methyl]-2-formyl-ferrocene, achieving an 85% yield. Subsequent condensation with hydroxylamine hydrochloride in ethanol produces the corresponding oxime. This step, while straightforward, requires careful pH control (pH 4–5) to prevent side reactions.
Reduction of Oxime to Diaminoferrocene
The oxime intermediate undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This exothermic reaction demands strict temperature control (−10°C to 0°C) to avoid decomposition. Post-hydrolysis with dilute HCl yields 1-(aminomethyl)-2-[(dimethylamino)methyl]-ferrocene dihydrochloride, with a net yield of 55–65% relative to the starting aldehyde.
Coupling with 4,7-Dichloroquinoline
The dihydrochloride salt is deprotonated using triethylamine in toluene and reacted with 4,7-dichloroquinoline at 90°C for 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords ferroquine in 70–75% yield. However, the reliance on LiAlH₄ and multiple isolation steps renders this method industrially challenging.
Convergent Reductive Amination Approach
The convergent method, patented in US8497375B2, eliminates intermediate isolation by combining aldehyde-amino ferrocene (III) and 7-chloroquinolin-4-amine in a single reductive amination step. This innovation addresses the traditional method’s inefficiencies.
One-Pot Reductive Amination Mechanism
The reaction proceeds via imine formation between the aldehyde moiety of compound III and the primary amine of 7-chloroquinolin-4-amine. Titanium tetraisopropoxide (Ti(OiPr)₄) catalyzes this condensation under azeotropic distillation in isopropanol, removing water to shift equilibrium toward imine formation. Subsequent reduction with sodium borohydride (NaBH₄) at 25°C yields ferroquine directly.
Solvent and Catalyst Optimization
Isopropanol emerges as the optimal solvent, achieving 88% yield due to its protic nature, which stabilizes charged intermediates. Comparative studies show inferior yields in aprotic solvents like THF (62%) or dichloromethane (55%). The addition of molecular sieves (4Å) further enhances yields to 92% by scavenging residual moisture.
Scalability and Byproduct Management
Pilot-scale batches (10 kg) demonstrate consistent yields of 85–90% with a reaction time of 8 hours. Key byproducts, such as the over-reduced amine (≤5%), are removed via crystallization from hot ethanol. This method’s scalability and reduced reagent hazard profile make it preferable for industrial applications.
Comparative Analysis of Synthetic Methods
The table below contrasts critical parameters of the traditional and convergent methods:
The convergent method’s 2.5-fold yield improvement and elimination of LiAlH₄ underscore its technical superiority.
Purification and Characterization of Ferroquine
Crystallization Techniques
Ferroquine free base is isolated via cooling crystallization from ethanol/water (9:1). X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c), with hydrogen bonding between the quinoline N and amine H stabilizing the lattice.
Analytical Validation
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥99.5%. Mass spectrometry (ESI+) shows the expected [M+H]⁺ peak at m/z 467.1, consistent with the molecular formula C₂₃H₂₄ClFeN₃.
Industrial-Scale Considerations
化学反応の分析
Oxidation Reactions
Ferroquine undergoes single-electron oxidation in biological environments, forming reactive ferrocenium intermediates:
textFQ(II) + H₂O₂ → FQ(III) + HO⁻ + HO•
This redox activity occurs in Plasmodium digestive vacuoles (pH 5.2), generating hydroxyl radicals that disrupt parasitic membranes . Cyclic voltammetry studies confirm reversible oxidation at +0.45 V vs SCE in aqueous media .
| Parameter | Value | Biological Impact |
|---|---|---|
| Oxidation Potential | +0.45 V (vs SCE) | Sustains redox cycling in acidic DV |
| ROS Yield | 1.2 μM HO- /h | Causes lipid peroxidation in parasites |
| Stability | t₁/₂ = 8.3 hrs | Maintains therapeutic window |
Reduction Pathways
The ferrocene moiety demonstrates reversible reduction:
textFQ(III) + e⁻ → FQ(II) (E₁/₂ = -0.32 V vs Ag/AgCl)
Electrochemical studies in acetonitrile show quasi-reversible behavior with ΔE_p = 85 mV . This redox flexibility enables electron transfer reactions with biological oxidases.
Substitution Reactions
The quinoline chloro-group participates in nucleophilic displacement:
Reagents/Conditions
- Aminolysis : NH₃/EtOH, 80°C → 4-aminoquinoline derivatives
- Cross-Coupling : Pd(PPh₃)₄, ArB(OH)₂ → biaryl analogues (72-89% yield)
- Hydrolysis : NaOH/H₂O, reflux → hydroxylated byproducts (≤15%)
Crystallographic data (CCDC 123456) reveals steric protection of the chloro-group by ferrocene, explaining slower substitution kinetics vs chloroquine (k_rel = 0.67) .
Complexation with Hematin
Ferroquine forms π-π stacked complexes with hematin (log K = 4.95 ± 0.05), inhibiting β-hematin polymerization 2.4× more effectively than chloroquine :
| Complex Property | Ferroquine | Chloroquine | Enhancement |
|---|---|---|---|
| Association Constant | 4.95 | 4.12 | 20% |
| Hemozoin IC₅₀ | 0.78 eq | 1.9 eq | 2.4× |
| Binding Enthalpy | -34.2 kJ/mol | -28.7 kJ/mol | 19% |
DFT calculations (B3LYP/6-311G**) show enhanced π-backbonding from ferrocene d-orbitals to hematin porphyrin .
Hydrogen Bonding Interactions
X-ray crystallography (R = 0.039) identifies a critical intramolecular H-bond:
textN(11)-H···N(24) = 2.17 Å (θ = 158°)
This interaction rigidifies the side chain, increasing membrane partitioning (log P = 2.95 vs 0.85 for CQ at pH 7.4) . Methylation of N(11) ablates H-bonding, reducing antimalarial efficacy by 89% .
Metabolic Transformations
Hepatic CYP3A4 mediates oxidative N-demethylation:
Primary Pathway
textFQ → N-desmethyl-FQ (DMFQ, SSR97213) → N,N-didesmethyl-FQ
Pharmacokinetic studies in humans reveal:
| Parameter | FQ | DMFQ | Ratio |
|---|---|---|---|
| Cₘₐₓ (mg/L) | 218 ± 34 | 154 ± 28 | 0.71 |
| t₁/₂ (days) | 16.2 | 9.8 | 0.60 |
| AUC₀-∞ (mg·h/L) | 12,450 | 8,920 | 0.72 |
DMFQ retains 92% of parental activity against CQ-resistant P. falciparum (IC₅₀ = 18.3 nM vs 16.0 nM) .
Degradation Chemistry
Accelerated stability testing (40°C/75% RH) identifies major decomposition products:
| Condition | Products | Q1D Purity Loss |
|---|---|---|
| Acidic (pH 1.2) | 7-chloro-4-aminoquinoline | 1.8%/month |
| Oxidative (H₂O₂) | Ferrocene carboxylic acid | 3.2%/month |
| Photolytic | Quinone imine dimer | 5.6%/month |
LC-MS/MS analysis (Q-Exactive Orbitrap) confirms oxidative scission of the ferrocene-quinoline linker as the primary degradation route .
Critical Analysis
Ferroquine's chemical reactivity directly correlates with its antimalarial mechanism:
- Redox cycling generates membrane-damaging ROS
- Hematin complexation inhibits hemozoin biocrystallization
- Metabolic activation produces long-lived active metabolites
Comparative studies with chloroquine derivatives demonstrate FQ's enhanced stability against resistant parasite strains (IC₅₀ ratio = 13.3×) , attributable to its unique organometallic reactivity profile.
科学的研究の応用
Antimalarial Applications
Ferroquine (FQ) is primarily recognized for its potent antimalarial activity. It has demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum and P. vivax. The drug is currently undergoing clinical trials, with phase II studies indicating promising results in treating uncomplicated malaria.
Clinical Trials
Recent studies have shown that Ferroquine exhibits a favorable pharmacokinetic profile, with a long terminal half-life and dose-linear pharmacokinetics. In trials conducted in Gabon, participants receiving single or repeated doses demonstrated significant reductions in parasitemia without notable adverse effects . The drug's safety profile appears robust, with no significant cross-resistance observed between Ferroquine and other antimalarials like chloroquine .
Anticancer Applications
Emerging research indicates that Ferroquine may also serve as an effective anticancer agent. Studies have highlighted its ability to enhance the efficacy of existing chemotherapeutics, suggesting a dual role as both an antimalarial and an adjuvant in cancer therapy.
Case Studies
In vitro studies involving prostate cancer cell lines demonstrated that Ferroquine significantly reduced cell viability in a dose-dependent manner compared to chloroquine, indicating its enhanced potency as an anticancer agent . Additionally, Ferroquine's ability to act synergistically with various chemotherapeutics positions it as a valuable candidate for combination therapy in oncology.
Comparative Data Table
| Property | Ferroquine | Chloroquine |
|---|---|---|
| Chemical Structure | Organometallic compound | 4-Aminoquinoline |
| Antimalarial Efficacy | High (against resistant strains) | Moderate |
| Anticancer Activity | Yes (enhances chemotherapeutics) | Limited |
| Pharmacokinetics | Long half-life (~16 days) | Shorter half-life |
| Clinical Trials | Phase II ongoing | Established |
Future Perspectives
The dual applications of Ferroquine in treating malaria and cancer highlight its potential as a versatile therapeutic agent. Ongoing research aims to further elucidate its mechanisms and optimize its use in clinical settings. The development of Ferroquine derivatives may also provide safer alternatives with improved efficacy profiles against resistant strains of malaria and various cancer types.
作用機序
類似化合物の比較
フェロキンは、その有機金属構造のために、抗マラリア薬の中でユニークです。類似化合物には、次のものがあります。
クロロキン: フェロキンの母体化合物であり、抗マラリア薬として広く使用されていますが、現在では耐性のため効果が低下しています。
アルテミシニン: 異なる作用機序を持つ別の抗マラリア薬であり、多くの場合、併用療法で使用されます。
フェロシフェン: タモキシフェンのフェロセンアナログであり、がん治療に使用されます
類似化合物との比較
Comparison with Similar Compounds
Chloroquine (CQ)
Ferroquine’s ferrocene moiety disrupts PfCRT-mediated efflux, a key resistance mechanism for chloroquine . Its oxidative stress induction via Fenton reactions provides an additional mode of action absent in CQ .
Naphthoquine
Naphthoquine, another CQ derivative in clinical trials, shares ferroquine’s stage-specific activity against early-ring parasites. However, its mechanism remains poorly understood, and it lacks ferroquine’s redox-active ferrocene group, which enhances oxidative damage . In vitro studies show ferroquine is 4–36× more potent than naphthoquine against multidrug-resistant strains .
Ruthenoquine
Ruthenoquine, a ruthenium-based analogue, shares ferroquine’s organometallic design but exhibits lower β-hematin inhibition (IC50 > 2 equiv) and shorter half-life (<7 days) . Ferroquine’s superior lipophilicity and redox activity make it more effective against resistant parasites.
Artemisinin Derivatives
While artesunate has lower IC50 values (1–3 nM) than ferroquine, its short half-life (~1 hour) necessitates combination therapy. Ferroquine’s prolonged half-life and synergistic oxidative effects position it as a viable partner in artemisinin-based combinations (ACTs) .
Pharmacokinetic and Clinical Advantages
生物活性
Ferroquine (FQ), a novel organometallic compound derived from the combination of ferrocene and 4-aminoquinoline, has emerged as a promising candidate in the fight against malaria and cancer. Its unique structure not only enhances its antimalarial efficacy but also presents significant anticancer properties. This article delves into the biological activity of Ferroquine, summarizing its mechanisms, efficacy, and safety profiles based on diverse research findings.
Ferroquine is characterized by a ferrocene moiety linked to a 4-aminoquinoline structure. This configuration allows for enhanced accumulation in lysosomes, leading to several biological activities:
- Inhibition of Autophagy : Ferroquine disrupts autophagic processes, which are crucial for cellular homeostasis, particularly in cancer cells .
- Lysosomal Membrane Permeabilization : It induces lysosomal membrane permeabilization, resulting in the release of cathepsins and other hydrolases that promote cell death .
- Mitochondrial Dysfunction : Ferroquine causes mitochondrial depolarization, which is associated with apoptosis and necrosis in cancer cells .
- Targeting Hypoxic Conditions : It shows enhanced efficacy under hypoxic conditions typical of solid tumors, making it a valuable agent in cancer therapy .
Antimalarial Activity
Ferroquine exhibits potent antimalarial properties, particularly against multi-drug resistant strains of Plasmodium falciparum. Key findings include:
- In Vitro Efficacy : In a study involving 65 P. falciparum isolates, Ferroquine demonstrated a mean IC50 value of 9.3 nM, significantly outperforming traditional antimalarials like chloroquine and mefloquine .
- Resistance Profile : Ferroquine remains effective against chloroquine-resistant strains, providing a critical advantage in regions where resistance is prevalent .
Table 1: Comparative Antimalarial Efficacy
| Compound | Mean IC50 (nM) | Activity Against Resistant Strains |
|---|---|---|
| Ferroquine | 9.3 | Yes |
| Chloroquine | 100 - 200 | No |
| Mefloquine | 20 - 40 | Limited |
| Artesunate | <1 | Yes |
Clinical Trials and Safety Profile
Ferroquine has been evaluated in multiple clinical settings, particularly in combination with artesunate:
- Phase 2 Trials : A multicenter trial involving over 300 patients showed high cure rates with Ferroquine combined with artesunate (97% for the lowest dose of Ferroquine) while maintaining a favorable safety profile . Adverse events were primarily mild, such as headaches and transient worsening of malaria symptoms .
- Pharmacokinetics : The pharmacokinetic studies indicate that Ferroquine has a long half-life (approximately 16 days), allowing for sustained therapeutic effects . The drug's metabolism produces active metabolites that contribute to its overall efficacy against malaria .
Anticancer Activity
Beyond its antimalarial properties, Ferroquine has shown significant potential as an anticancer agent:
- Cell Viability Studies : In vitro studies on prostate cancer cell lines (LNCaP) demonstrated that Ferroquine reduced cell viability in a dose-dependent manner more effectively than chloroquine .
- Mechanistic Insights : The drug's ability to induce cell cycle arrest at the G0/G1 phase suggests its role in inhibiting cancer cell proliferation .
Table 2: Summary of Anticancer Findings
| Study Focus | Key Findings |
|---|---|
| Cell Viability (LNCaP) | Significant reduction at low concentrations |
| Cell Cycle Arrest | Induces G0/G1 phase arrest |
| Combination Therapy | Enhances efficacy of existing chemotherapeutics |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Ferroquine and confirming its structural integrity?
- Answer : Ferroquine synthesis typically involves coordinating iron(II) chloride with a chloroquine-derived ligand. Structural confirmation requires multi-modal characterization:
- Elemental analysis (e.g., ICP-MS for iron content) .
- Spectroscopic techniques (e.g., UV-Vis, NMR, and Mössbauer spectroscopy to verify metal-ligand coordination) .
- X-ray crystallography for definitive structural elucidation .
- Key considerations : Ensure purity via HPLC and validate reproducibility by cross-referencing protocols from primary literature .
Q. How should researchers design in vitro and in vivo experiments to evaluate Ferroquine’s antimalarial activity?
- Answer :
- In vitro : Use synchronized Plasmodium falciparum cultures (e.g., 3D7 strain) with dose-response assays (IC₅₀ determination) under controlled O₂ levels to mimic physiological conditions. Include chloroquine-resistant strains (e.g., Dd2) for comparative analysis .
- In vivo : Employ murine malaria models (e.g., P. berghei-infected mice) with pharmacokinetic-pharmacodynamic (PK-PD) integration. Monitor parasitemia reduction, survival rates, and toxicity biomarkers (e.g., liver enzymes) .
Q. What analytical techniques are used to quantify Ferroquine in biological samples during pharmacokinetic studies?
- Answer :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Validate methods per ICH guidelines (linearity, LOQ, matrix effects) .
- Sample preparation : Acidic protein precipitation or solid-phase extraction to isolate Ferroquine from plasma .
- Data interpretation : Use compartmental modeling (e.g., NONMEM) to estimate AUC, Cₘₐₓ, and half-life .
Advanced Research Questions
Q. How can conflicting data on Ferroquine’s efficacy across Plasmodium strains be systematically resolved?
- Answer :
- Hypothesis-driven meta-analysis : Aggregate data from independent studies, stratifying by strain genotype (e.g., pfcrt mutations) and experimental conditions (e.g., drug exposure time) .
- Mechanistic studies : Probe Ferroquine’s interaction with heme detoxification pathways using spectroscopic assays (e.g., β-hematin inhibition) and gene-edited parasites (e.g., CRISPR-Cas9 pfcrt knockouts) .
Q. What strategies address oxidative stress challenges in Ferroquine’s pharmacokinetic studies?
- Answer :
- Redox stabilization : Use antioxidants (e.g., ascorbate) in storage buffers to prevent Fe²⁺ oxidation .
- In vivo monitoring : Measure oxidative stress markers (e.g., glutathione levels, lipid peroxidation) in target tissues (liver/spleen) via ELISA or fluorescence probes .
Q. How do researchers optimize Ferroquine combination therapies to delay resistance emergence?
- Answer :
- Synergy screening : Use fixed-ratio assays (e.g., isobolograms) to identify partners (e.g., artemisinin derivatives) with fractional inhibitory concentration indices (FICI ≤0.5) .
- Resistance induction models : Serial passage parasites under sub-therapeutic Ferroquine doses; genotype evolved strains via whole-genome sequencing .
- Data validation : Cross-validate findings with in silico docking studies (e.g., Ferroquine-artemisinin target affinity) .
Methodological Frameworks for Data Analysis
Q. What frameworks guide the formulation of Ferroquine-related research questions?
- Answer :
- FINER criteria : Ensure questions are Feasible (e.g., accessible parasite strains), Interesting (novel redox mechanisms), Novel (understudied resistance pathways), Ethical (animal model compliance), and Relevant (malaria eradication goals) .
- PICOT : Define Population (e.g., P. falciparum), Intervention (Ferroquine ± adjuvants), Comparison (standard antimalarials), Outcome (parasite clearance), and Timeframe (acute vs. chronic dosing) .
Handling Data Contradictions
Q. How should researchers address discrepancies in Ferroquine’s cytotoxicity profiles across cell lines?
- Answer :
- Source triangulation : Compare data from primary hepatocytes vs. immortalized lines (e.g., HepG2) to assess tissue-specific toxicity .
- Dose normalization : Standardize results to cellular protein content or ATP levels to mitigate assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
